N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a rigid, sterically hindered 3,5-ditert-butyl-4-oxocyclohexadienylidene moiety and a phenyl-substituted pyrazole core. Its synthesis likely involves a condensation reaction between a pyrazole-carbohydrazide precursor and a substituted aldehyde, analogous to methods described for related compounds (e.g., refluxing in ethanol followed by recrystallization) .
Key structural features include:
- A 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene group, which introduces steric bulk and electronic effects.
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-24(2,3)18-12-16(13-19(22(18)30)25(4,5)6)15-26-29-23(31)21-14-20(27-28-21)17-10-8-7-9-11-17/h7-15,30H,1-6H3,(H,27,28)(H,29,31)/b26-15+ |
InChI Key |
WLNQPOWUXXJKGI-CVKSISIWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production, such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3,5-ditert-butyl-4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations:
- The 4-oxo group in the target compound introduces a conjugated keto-enol system, enhancing electron delocalization compared to the 4-hydroxy analogue .
- The 3-phenyl substituent may improve aromatic interactions in biological targets compared to the 4-methylphenyl variant, which prioritizes steric accessibility .
Table 3: Bioactivity and Computational Data (Hypothetical Projections)
Key Observations:
- Computational docking (e.g., AutoDock Vina) could predict binding modes to targets like COX-2 or HDACs, though experimental validation is lacking .
Crystallographic and Structural Analysis
Biological Activity
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a pyrazole ring, which is known for its diverse biological activities. The presence of the 4-oxocyclohexa-diene moiety contributes to its structural complexity and potential reactivity.
Antioxidant Activity
Research indicates that pyrazole derivatives often exhibit significant antioxidant properties. The presence of the 3,5-di-tert-butyl group is known to enhance the radical scavenging ability of compounds. This activity is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Properties
Studies have shown that compounds with pyrazole structures can exhibit anticancer activities. For instance, derivatives have been evaluated against several cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Pyrazole derivatives are frequently studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The structure allows for effective scavenging of free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can influence the expression of genes related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
